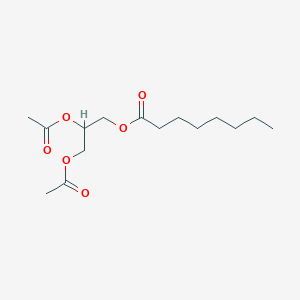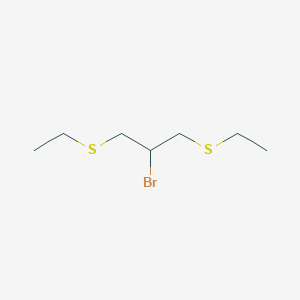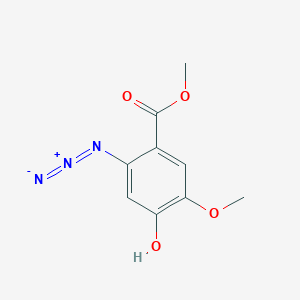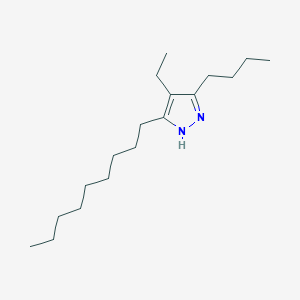
N-Phenyl-2-(4-phenylcyclohexylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-2-(4-phenylcyclohexylidene)acetamide is an organic compound with a complex structure that includes both phenyl and cyclohexylidene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(4-phenylcyclohexylidene)acetamide typically involves the acylation of imine derivatives. The process begins with the formation of imines, which are then subjected to acylation reactions to yield the desired compound . The reaction conditions often include the use of polar aprotic solvents and specific catalysts to enhance the yield and selectivity of the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-2-(4-phenylcyclohexylidene)acetamide can undergo several types of chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like lithium aluminum hydride.
Substitution: This type of reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium-based catalysts, often used in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce amine derivatives.
Applications De Recherche Scientifique
N-Phenyl-2-(4-phenylcyclohexylidene)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anticonvulsant properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of N-Phenyl-2-(4-phenylcyclohexylidene)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in the nervous system . This binding can modulate the activity of these channels, leading to its observed anticonvulsant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound has similar structural features and has been studied for its anticonvulsant activity.
N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides: These compounds have been evaluated for their antibacterial and anticancer properties.
Uniqueness
N-Phenyl-2-(4-phenylcyclohexylidene)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with neuronal voltage-sensitive sodium channels sets it apart from other similar compounds, making it a valuable candidate for further research in medicinal chemistry.
Propriétés
Numéro CAS |
919769-13-4 |
|---|---|
Formule moléculaire |
C20H21NO |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
N-phenyl-2-(4-phenylcyclohexylidene)acetamide |
InChI |
InChI=1S/C20H21NO/c22-20(21-19-9-5-2-6-10-19)15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1-10,15,18H,11-14H2,(H,21,22) |
Clé InChI |
CUXKKPHHDOATMK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC(=O)NC2=CC=CC=C2)CCC1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-Difluorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14187649.png)


![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)
![(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14187679.png)




![2-[(3-Chloro-1-benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14187709.png)
![3-Chloro-4-[(E)-(naphthalen-2-yl)diazenyl]phenyl 4-propoxybenzoate](/img/structure/B14187710.png)

amino}ethan-1-ol](/img/structure/B14187736.png)
